4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxole ring, followed by the construction of the pyrazolopyridine core. Key steps may involve:
Formylation: Introduction of formyl groups to the benzodioxole precursor using reagents like tin(IV) chloride in dichloromethane.
Cyclization: Formation of the pyrazolopyridine ring through cyclization reactions, often catalyzed by palladium or copper-based catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigated for its role in modulating biological pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 4-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)oxirane-2-carboxylic acid
Uniqueness
4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H15N3O5/c1-20-10-3-8(12(21-2)14-13(10)22-6-23-14)7-4-11(19)17-15-9(7)5-16-18-15/h3,5,7H,4,6H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
FIEFRHNIPGKXOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3C=NN4)OC)OCO2 |
Origin of Product |
United States |
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